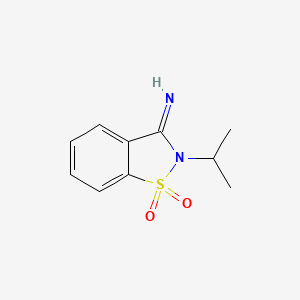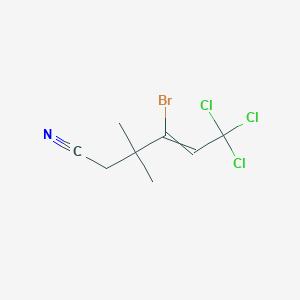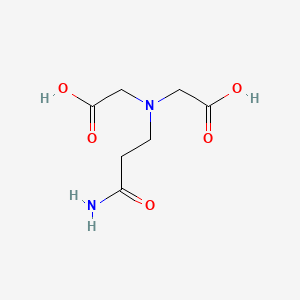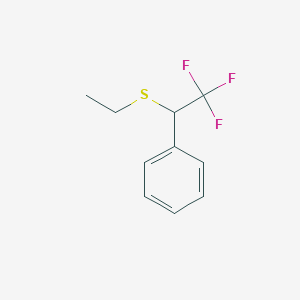
(1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C10H11F3S It is characterized by the presence of an ethylsulfanyl group and a trifluoroethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene typically involves the reaction of 2,2,2-trifluoroethyl bromide with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding ethylsulfanyl derivative.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions are performed in polar solvents like ethanol or acetonitrile, often with heating.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethylsulfanyl derivatives.
Substitution: Corresponding substituted benzene derivatives.
Aplicaciones Científicas De Investigación
(1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene involves its interaction with specific molecular targets. The ethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2,2,2-Trifluoroethyl)benzene: Similar structure but lacks the ethylsulfanyl group.
(1-Bromo-2,2,2-trifluoroethyl)benzene: Contains a bromo group instead of an ethylsulfanyl group.
(1-Chloro-2,2,2-trifluoroethyl)benzene: Contains a chloro group instead of an ethylsulfanyl group.
Uniqueness
(1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene is unique due to the presence of both ethylsulfanyl and trifluoroethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and lipophilicity, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
65432-46-4 |
|---|---|
Fórmula molecular |
C10H11F3S |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
(1-ethylsulfanyl-2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C10H11F3S/c1-2-14-9(10(11,12)13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
Clave InChI |
XNFJIBGCYQXXBI-UHFFFAOYSA-N |
SMILES canónico |
CCSC(C1=CC=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


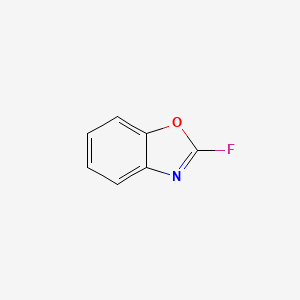

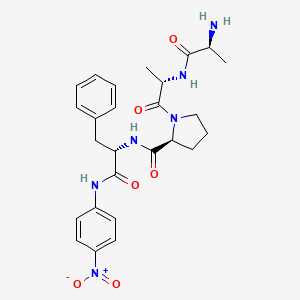
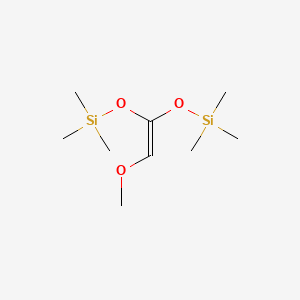
![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)

![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)


